Phytosphingosine hydrochloride

Description

Contextualization within Sphingolipid Biology

Phytosphingosine (B30862) is a crucial sphingoid base, a foundational building block for all sphingolipids. wikipedia.org Sphingolipids were once considered mere structural components of cell membranes, but are now recognized as vital effector molecules in a wide range of cellular processes, including cell growth, proliferation, apoptosis (programmed cell death), and inflammation. oatext.com The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base linked to a fatty acid. oatext.com

Phytosphingosine, along with dihydrosphingosine, is one of the principal sphingoid bases found in yeast. wikipedia.orgoup.com In mammals, the primary sphingoid bases are dihydrosphingosine and sphingosine (B13886), but phytosphingosine is also present in specific tissues. wikipedia.orgmdpi.com The structure of these bases, including phytosphingosine, is critical to the physical and biological properties of the more complex sphingolipids they form. libretexts.org Furthermore, in their free, unesterified form, sphingoid bases like phytosphingosine act as important signaling molecules, mediating numerous cellular events despite being present at low concentrations. libretexts.orgcymitquimica.com

Natural Occurrence and Distribution in Organisms

Phytosphingosine is a broadly distributed sphingoid base found in yeast, plants, and animals, including mammals. nih.govelsevierpure.comscientificlabs.co.uk

In mammals, phytosphingosine is a naturally occurring lipid in the stratum corneum, the outermost layer of the epidermis. cosmeticsandtoiletries.comnih.govevonik.com It exists both as a free sphingoid base and as a constituent of ceramides (B1148491), which are the major lipid components of the epidermal permeability barrier. cosmeticsandtoiletries.comnih.govmdpi.com Specifically, phytosphingosine is a component of ceramide classes such as Ceramide NP and Ceramide AP, where it is bound to a non-hydroxy fatty acid or an α-hydroxy fatty acid, respectively. mdpi.com It is also a component of phytosphingosine-based 1-O-acylceramide (CerENP), another ceramide class identified in the human stratum corneum. mdpi.com The presence of phytosphingosine and its derivatives is crucial for maintaining the skin's barrier function and contributing to its antimicrobial defense. cosmeticsandtoiletries.comnih.gov

Phytosphingosine is a major sphingolipid found in fungi and plants. caymanchem.comcaymanchem.com In the yeast Saccharomyces cerevisiae, phytosphingosine and dihydrosphingosine are the two main long-chain bases. wikipedia.orgoup.com Here, it plays a vital signaling role in responses to environmental stress, such as heat, and is involved in regulating processes like endocytosis and the cell cycle. wikipedia.orgscientificlabs.co.uk

In plants, phytosphingosine is a key component of sphingolipids which can constitute up to 30% of the lipids in the tonoplast and plasma membrane. nih.gov Plant sphingolipids, built upon phytosphingosine, are involved in regulating cell proliferation, development, and programmed cell death. nih.gov Phytosphingosine itself acts as a bioactive signaling molecule in plant defense and stress responses. nih.govresearchgate.net For instance, the highest proportion of phytosphingosine has been reported in the leaves of tobacco (Nicotiana tabacum). nih.gov

Significance as a Bioactive Sphingoid Base and Precursor in Lipid Metabolism

Beyond its structural role, phytosphingosine is a significant bioactive molecule and a metabolic precursor. cymitquimica.comnih.gov As a free sphingoid base, it can directly influence cellular functions. For example, it has demonstrated antimicrobial and anti-inflammatory properties. cosmeticsandtoiletries.comnih.gov

Metabolically, phytosphingosine serves as a precursor for a variety of other lipids. nih.gov It can be phosphorylated by sphingosine kinase to form phytosphingosine-1-phosphate (PHS1P), a potent signaling molecule in its own right, particularly in yeast and plants where it mediates stress responses. nih.govnih.gov Research has shown that in both yeast and mammalian cells, phytosphingosine can be metabolized into odd-numbered fatty acids, a process that involves 2-hydroxypalmitic acid as an intermediate. nih.govelsevierpure.com This pathway contributes to the diversity of fatty acids within the cell. nih.govelsevierpure.com Furthermore, treating cultured human keratinocytes with phytosphingosine leads to a marked increase in phytoceramide levels, demonstrating its role as a direct precursor in the synthesis of specific ceramides crucial for skin barrier function. researchgate.net

Properties

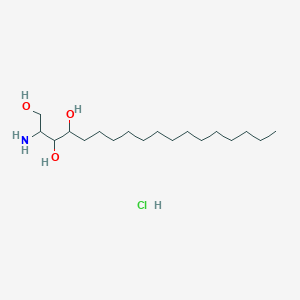

CAS No. |

183117-20-6 |

|---|---|

Molecular Formula |

C18H40ClNO3 |

Molecular Weight |

354.0 g/mol |

IUPAC Name |

2-aminooctadecane-1,3,4-triol;hydrochloride |

InChI |

InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H |

InChI Key |

GDKAAHDFPOWGQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Regulation of Phytosphingosine

De Novo Sphingolipid Biosynthesis Pathways and Phytosphingosine (B30862) as an Intermediate

The creation of sphingolipids, including phytosphingosine, begins with the de novo synthesis pathway, a highly conserved process in eukaryotes that takes place primarily on the cytosolic side of the endoplasmic reticulum. nih.govlibretexts.org This pathway constructs the characteristic sphingoid base backbone from non-sphingolipid precursors. nih.gov

The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). researchgate.netlife-science-alliance.org This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. nih.govresearchgate.net This reaction is fundamental as it commits these precursors to the sphingolipid synthesis pathway. libretexts.orgresearchgate.net

Mammalian SPT is a heterodimer composed of two subunits, SPTLC1 and SPTLC2 (or SPTLC3), which are integral membrane proteins of the endoplasmic reticulum. life-science-alliance.orgnih.govresearchgate.net The activity of SPT is crucial for maintaining the cellular pool of sphingolipids, and its dysregulation has been linked to various diseases. researchgate.netnih.gov The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor for its catalytic activity. researchgate.net

| Enzyme/Complex | Substrates | Product | Cellular Location | Key Characteristics |

| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum | Rate-limiting enzyme in sphingolipid biosynthesis; requires PLP cofactor. researchgate.netnih.govresearchgate.net |

Following the initial steps of the de novo pathway, which include the reduction of 3-ketodihydrosphingosine to dihydrosphingosine and its subsequent acylation to form dihydroceramides, the enzyme Dihydroceramide Desaturase 2 (DEGS2) plays a pivotal role. researchgate.net DEGS2 is a bifunctional enzyme that exhibits both Δ4-desaturase and C4-hydroxylase activity. nih.govnih.gov

It is the C4-hydroxylase activity of DEGS2 that is directly responsible for the generation of phytosphingosine-containing ceramides (B1148491) (phytoceramides) from dihydroceramides. nih.govnih.govresearchgate.net This hydroxylation step introduces a hydroxyl group at the C4 position of the sphingoid base, converting a dihydrosphingosine backbone into a phytosphingosine backbone. tandfonline.com While DEGS1 is the major desaturase for ceramide formation in most tissues, DEGS2 is preferentially expressed in tissues like the skin, intestine, and kidney, where phytoceramides are more abundant. nih.govresearchgate.net

Research has shown that DEGS2 has a higher hydroxylase activity towards substrates containing very-long-chain fatty acids. nih.gov Although DEGS2 is a major contributor to phytoceramide production, studies in Degs2 knockout mice have revealed that other synthesis pathways for phytosphingosine-containing ceramides also exist. nih.gov

Phytosphingosine Metabolism and Downstream Products

Once formed, phytosphingosine can be further metabolized into a variety of other bioactive sphingolipids, each with distinct cellular functions. The two primary metabolic fates of phytosphingosine are its incorporation into ceramides and its phosphorylation to form phytosphingosine-1-phosphate.

Phytosphingosine serves as the backbone for a specific class of ceramides known as phytoceramides. nih.govresearchgate.net These are formed when a fatty acid is attached to the amino group of the phytosphingosine base via an amide bond. mdpi.com This acylation is carried out by a family of enzymes called ceramide synthases (CerS). nih.gov

Phytoceramides are integral components of the skin's stratum corneum, contributing to the epidermal permeability barrier. nih.gov The specific fatty acid attached to the phytosphingosine backbone can vary in length, leading to a diverse range of phytoceramide species. nih.gov

A notable subclass of phytoceramides is the alpha-hydroxy-phytosphingosine ceramides (Cer[AP]). lipotype.com These molecules are characterized by the presence of an α-hydroxy fatty acid attached to the phytosphingosine base. lipotype.com

Cer[AP] are crucial for maintaining skin barrier homeostasis and preventing transepidermal water loss. mdpi.comlipotype.com Lipidomic analyses have identified Cer[AP] as a significant component of the ceramide profile in the epidermis. nih.gov Alterations in the levels of these and other ceramides are associated with various skin conditions. lipotype.comnih.gov For instance, the human stratum corneum is composed of approximately 8.8% CER[AP]. nih.gov

| Ceramide Type | Sphingoid Base | Fatty Acid Type | Key Function |

| Phytoceramides | Phytosphingosine | Various (e.g., non-hydroxy, α-hydroxy) | Structural component of cell membranes, skin barrier function. nih.govnih.gov |

| Ceramide AP (Cer[AP]) | Phytosphingosine | α-hydroxy fatty acid | Epidermal barrier function, moisture retention. mdpi.comlipotype.com |

In addition to being incorporated into ceramides, phytosphingosine can be phosphorylated at the C1 hydroxyl group to form phytosphingosine-1-phosphate (PHS1P). nih.govnih.gov This reaction is catalyzed by sphingosine (B13886) kinases. researchgate.net

PHS1P is a bioactive signaling molecule with emerging roles in various cellular processes. nih.gov In yeast, PHS1P has been shown to regulate the expression of genes involved in cellular respiration. nih.gov It is considered a signaling molecule involved in plant defense and stress responses. researchgate.net The balance between phytosphingosine and PHS1P is crucial for cellular homeostasis, and this equilibrium is maintained by the activities of sphingosine kinases and sphingosine-1-phosphate phosphatases. nih.gov

Formation of Ceramides

Regulatory Mechanisms of Phytosphingosine Levels

The cellular concentration of phytosphingosine is tightly controlled through a complex network of regulatory mechanisms to ensure proper cellular function and prevent the toxic effects of its accumulation.

Sphingoid base kinases play a pivotal role in regulating the levels of phytosphingosine by catalyzing its phosphorylation to form phytosphingosine-1-phosphate (PHS-1P). oup.com In the yeast Saccharomyces cerevisiae, the kinases Lcb4 and Lcb5 are responsible for this phosphorylation. nih.govresearchgate.net This conversion is a critical step, as PHS-1P is a bioactive signaling molecule and is also the substrate for the lyase that irreversibly degrades sphingoid bases. nih.gov The activity of these kinases is itself subject to regulation. For instance, the expression and phosphorylation of Lcb4p are influenced by the cellular sterol composition, specifically ergosterol levels, and heme availability. nih.gov Changes in sterol composition can affect the localization of Lcb4p to the plasma membrane, thereby altering its activity. nih.gov

Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a key regulator of ceramide synthesis, the process that consumes phytosphingosine to form ceramides. The alpha catalytic subunit of CK2, Cka2, has been shown to be essential for the activity of ceramide synthase in yeast. nih.gov Deletion of the CKA2 gene results in decreased levels of sphingolipids and an accumulation of long-chain bases, indicating a block at the level of ceramide synthesis. nih.gov

Research has demonstrated that the catalytic subunits of ceramide synthase, Lac1 and Lag1, are direct targets of CK2. nih.gov Phosphorylation of these subunits by CK2 at conserved sites within their C-terminal cytoplasmic domains is required for optimal ceramide synthase activity. nih.gov This phosphorylation is believed to be important for the proper localization and distribution of the ceramide synthase complex within the endoplasmic reticulum membrane. nih.gov In mammalian cells, CK2 has also been shown to phosphorylate and activate ceramide synthases (CERS2-6), highlighting a conserved regulatory mechanism. aacrjournals.orgresearchgate.netnih.gov

The endoplasmic reticulum (ER) is the primary site of sphingolipid synthesis and also serves as a major intracellular calcium store. nih.gov Recent studies have revealed a critical link between ER calcium homeostasis and the regulation of sphingolipid metabolism, including phytosphingosine levels. nih.govresearchgate.net

In yeast, the ER calcium channel Csg2 plays a crucial role in mediating calcium efflux from the ER. nih.govresearchgate.net Deletion of the CSG2 gene leads to an increase in ER calcium concentration. This elevated calcium level disrupts the stability of the sphingolipid synthase Aur1, resulting in its reduced protein levels. nih.gov The impaired function of Aur1 leads to the accumulation of its substrate, phytosphingosine, which has been shown to block autophagy. nih.govresearchgate.net This intricate interplay demonstrates that ER calcium homeostasis is essential for maintaining the proper function of key enzymes in sphingolipid metabolism and thereby controlling the levels of bioactive sphingolipids like phytosphingosine. nih.govresearchgate.net An excess of sphingolipids can, in turn, be toxic and disrupt calcium homeostasis, highlighting a feedback loop in this regulatory network. nih.gov

Cellular and Molecular Mechanisms of Action of Phytosphingosine

Modulation of Cellular Signaling Pathways

Phytosphingosine (B30862) influences a network of intracellular signaling cascades, thereby affecting cellular responses to external and internal stimuli. These interactions are fundamental to its physiological and pharmacological activities.

Phytosphingosine acts as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating signal transduction. The inhibitory mechanism of the structurally similar sphingosine (B13886) has been studied in vitro. It is suggested that the positively charged nature of sphingosine allows it to neutralize the negatively charged lipids required for PKC activation, thereby preventing the enzyme from interacting with its protein substrates nih.gov. This mode of action, based on charge interaction, is likely shared by phytosphingosine due to its structural similarities with sphingosine.

Phytosphingosine has been shown to function as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate genes involved in lipid metabolism and cellular differentiation endocrine.orgyoutube.com. In studies using immortalized human keratinocytes (HaCaT cells), phytosphingosine was observed to increase the transcriptional activity of endogenous PPARs nih.gov. This activation suggests a role for phytosphingosine in modulating gene expression related to skin barrier homeostasis and keratinocyte differentiation nih.gov. PPARs exist as three subtypes (α, β/δ, and γ), and their activation is a key mechanism for mediating the effects of various fatty acids and their derivatives endocrine.orgresearchgate.net.

Phytosphingosine exerts significant regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in controlling cellular processes like proliferation, differentiation, and apoptosis wikipedia.org. Research in human cancer cells has demonstrated that phytosphingosine treatment leads to a rapid and distinct modulation of two key MAPK pathways nih.gov.

Specifically, phytosphingosine induces a swift decrease in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), effectively inhibiting this pathway nih.govresearchgate.net. The downregulation of ERK1/2 activity is linked to the activation of the caspase-8-mediated apoptosis pathway nih.gov. Concurrently, phytosphingosine causes a marked increase in the phosphorylation of p38 MAPK nih.gov. The activation of the p38 MAPK pathway is involved in initiating the mitochondria-mediated cell death pathway nih.gov. Studies have also shown that phytosphingosine can inhibit the JNK signaling pathway nih.gov. This dual regulation of MAPK signaling highlights a critical mechanism by which phytosphingosine can amplify apoptotic cascades in cancer cells nih.gov.

| MAPK Pathway | Effect of Phytosphingosine | Associated Cellular Outcome | Cell Type Studied |

|---|---|---|---|

| ERK1/2 | Decreased Phosphorylation (Inhibition) | Activation of Caspase-8-mediated apoptosis | Human Cancer Cells |

| p38 MAPK | Increased Phosphorylation (Activation) | Activation of Mitochondria-mediated apoptosis | Human Cancer Cells |

| JNK | Inhibition | Anti-inflammatory effects | RAW264.7 Cells |

Phytosphingosine and its derivatives have demonstrated potent inhibitory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) nih.govresearchgate.netsigmaaldrich.com. In studies on macrophage-like RAW264.7 cells stimulated with lipopolysaccharides (LPS), phytosphingosine was found to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the migration of NF-κB into the nucleus nih.govresearchgate.net. This action suppresses the expression of pro-inflammatory genes nih.gov. Similarly, derivatives of phytosphingosine have been shown to inhibit both NF-κB and JAK/STAT signaling, contributing to their anti-inflammatory and anti-psoriatic activities in keratinocytes and mouse models nih.govresearchgate.net.

Phytosphingosine can be phosphorylated by sphingosine kinase to form phytosphingosine-1-phosphate (PHS1P) nih.gov. This phosphorylated metabolite has emerged as a signaling molecule in its own right. In the plant Arabidopsis, PHS1P is involved in stress signaling that is mediated by a G-protein α-subunit nih.govbiorxiv.org. In yeast, integrative analysis of genomic, transcriptomic, and lipidomic data has revealed a specific signaling role for PHS1P in regulating genes required for mitochondrial respiration nih.gov. While the homologous mammalian lipid, sphingosine-1-phosphate (S1P), is well-known to signal through a family of G protein-coupled receptors (S1PRs) to regulate a multitude of cellular processes, the specific receptors and downstream pathways for PHS1P in mammalian cells are an area of ongoing investigation nih.govmdpi.commdpi.com.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism of action for phytosphingosine, particularly in the context of cancer research, is the potent induction of programmed cell death, or apoptosis nih.govnih.govaacrjournals.org. This process is crucial for eliminating damaged or unwanted cells and is tightly regulated by a complex network of signaling molecules. Phytosphingosine-treated cancer cells exhibit the hallmark features of apoptosis, including an increase in the sub-G1 cell population, DNA fragmentation, and cleavage of poly(ADP-ribose) polymerase (PARP) nih.govaacrjournals.orgscispace.com.

The apoptotic cascade initiated by phytosphingosine involves the activation of multiple caspases, which are the central executioners of apoptosis. Studies have shown that phytosphingosine treatment leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the executioner caspase, caspase-3 nih.govaacrjournals.orgnih.gov.

Phytosphingosine triggers apoptosis through two distinct but converging pathways:

Caspase-8 Activation: Phytosphingosine causes the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway. Interestingly, this activation appears to occur in a death receptor (DR)-independent fashion nih.govaacrjournals.org.

Mitochondrial Pathway: The compound also robustly engages the intrinsic, or mitochondrial, pathway of apoptosis nih.gov. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, and the subsequent release of cytochrome c into the cytoplasm nih.govnih.govaacrjournals.orgnih.gov. The released cytochrome c then contributes to the activation of caspase-9 nih.govnih.govnih.gov. The central role of mitochondria is further supported by findings that the overexpression of the anti-apoptotic protein Bcl-2, which is localized to the mitochondria, can inhibit phytosphingosine-induced cell death nih.gov.

| Apoptotic Event | Observation in Phytosphingosine-Treated Cells | Associated Pathway |

|---|---|---|

| DNA Fragmentation | Observed | Execution Phase |

| Caspase-8 Activation | Observed (Death Receptor-Independent) | Extrinsic Pathway Initiation |

| Bax Translocation | Observed (Cytosol to Mitochondria) | Intrinsic Pathway Initiation |

| Mitochondrial Membrane Potential | Loss/Reduction | Intrinsic Pathway |

| Cytochrome c Release | Observed (Mitochondria to Cytosol) | Intrinsic Pathway |

| Caspase-9 Activation | Observed | Intrinsic Pathway Execution |

| Caspase-3 Activation | Observed | Common Execution Pathway |

| PARP Cleavage | Observed | Execution Phase |

Caspase Cascade Activation (Caspase-8, -9, -3)

Phytosphingosine is a potent inducer of apoptosis, a form of programmed cell death, through the activation of the caspase cascade. Research indicates that phytosphingosine treatment in human cancer cells leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the effector caspase, caspase-3 nih.govaacrjournals.orgnih.govsciopen.com. The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately resulting in the characteristic morphological changes of apoptosis, such as DNA fragmentation nih.govaacrjournals.org.

Studies have shown that phytosphingosine can directly activate caspase-8 in a manner that is independent of death receptors (DRs) such as Fas, DR4, or DR5 nih.govaacrjournals.orgscispace.com. While the precise adaptor molecules are still under investigation, this activation is a critical step in initiating the apoptotic signal scispace.com. The activation of caspase-8 can, in turn, directly activate caspase-3. Furthermore, phytosphingosine induces the activation of caspase-9, which is a key component of the mitochondrial or intrinsic apoptotic pathway nih.govaacrjournals.orgnih.govsciopen.com. The activation of both caspase-8 and caspase-9 suggests that phytosphingosine triggers apoptosis through both extrinsic and intrinsic pathways, amplifying the death signal within the cell.

| Caspase | Role in Phytosphingosine-Induced Apoptosis | Research Findings |

| Caspase-8 | Initiator caspase | Activated directly by phytosphingosine, independent of death receptors nih.govaacrjournals.org. Its inhibition significantly blocks phytosphingosine-induced caspase-3 activation and apoptosis aacrjournals.orgscispace.com. |

| Caspase-9 | Initiator caspase (mitochondrial pathway) | Activated following mitochondrial dysfunction induced by phytosphingosine nih.govaacrjournals.orgnih.govsciopen.com. |

| Caspase-3 | Effector caspase | Activated by both caspase-8 and caspase-9, leading to the execution phase of apoptosis nih.govaacrjournals.orgnih.govsciopen.com. |

Mitochondrial Pathway Involvement (e.g., Mitochondrial Membrane Potential Disruption, Cytochrome c Release, Bax Translocation)

The mitochondrion plays a central role in phytosphingosine-induced apoptosis. A key event is the disruption of the mitochondrial membrane potential (ΔΨm) nih.govaacrjournals.orgnih.gov. This loss of potential is followed by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. One of the most critical of these factors is cytochrome c nih.govaacrjournals.orgnih.gov. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates caspase-9 and initiates the downstream caspase cascade ashpublications.org.

| Mitochondrial Event | Description | Implication in Apoptosis |

| Bax Translocation | Movement of the pro-apoptotic protein Bax from the cytosol to the mitochondria. | Initiates mitochondrial outer membrane permeabilization nih.govaacrjournals.orgnih.gov. |

| Mitochondrial Membrane Potential (ΔΨm) Disruption | Loss of the electrochemical gradient across the inner mitochondrial membrane. | A key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process nih.govaacrjournals.orgnih.gov. |

| Cytochrome c Release | Release of cytochrome c from the mitochondrial intermembrane space into the cytosol. | Triggers the activation of caspase-9 and the intrinsic apoptotic pathway nih.govaacrjournals.orgnih.gov. |

Apoptosis-Inducing Factor (AIF) Nuclear Translocation (ROS-dependent and -independent mechanisms)

In addition to the caspase-dependent pathway, phytosphingosine can induce a caspase-independent form of cell death. This is mediated by the nuclear translocation of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein nih.govashpublications.org. When combined with stimuli like ionizing radiation, phytosphingosine enhances cell death in radiation-resistant cancer cells through this AIF-mediated pathway nih.govashpublications.orgkns.org.

The translocation of AIF from the mitochondria to the nucleus is a complex process involving both reactive oxygen species (ROS)-dependent and -independent mechanisms nih.govashpublications.org. The combination treatment of phytosphingosine and gamma-radiation leads to an increase in intracellular ROS levels nih.govkns.org. This ROS generation promotes the relocalization of Bax to the mitochondria, which in turn facilitates AIF release nih.govashpublications.org. This pathway can be inhibited by antioxidants nih.govashpublications.org. Concurrently, a ROS-independent pathway involving the activation of poly (ADP-ribose) polymerase 1 (PARP-1) also contributes to AIF translocation nih.govashpublications.org. Inhibition of PARP-1 partially reduces AIF translocation without affecting ROS levels or Bax redistribution nih.gov. This dual mechanism ensures the effective execution of cell death even when caspase pathways are inhibited or dysfunctional.

Sensitization of Cancer Cells to Apoptotic Stimuli in In Vitro Models (e.g., TRAIL, Ionizing Radiation)

A significant aspect of phytosphingosine's action is its ability to sensitize cancer cells to other apoptotic stimuli, potentially overcoming resistance to conventional therapies.

TRAIL (TNF-related apoptosis-inducing ligand): Phytosphingosine, in combination with TRAIL, synergistically enhances apoptotic cell death in cancer cells that may be less sensitive to TRAIL alone spandidos-publications.com. This sensitization is achieved through the synergistic up-regulation of TRAIL death receptors DR4 and DR5 on the cell surface spandidos-publications.com. This increased receptor expression is dependent on the activation of the transcription factor NF-κB. The enhanced expression of DR4 and DR5 leads to greater activation of caspase-8 upon TRAIL binding, amplifying the apoptotic signal and subsequent mitochondrial dysfunction spandidos-publications.com.

Ionizing Radiation: Phytosphingosine can overcome resistance to ionizing radiation in certain cancer cells kns.org. When used in combination with gamma-radiation, it enhances apoptotic cell death in radiation-resistant human T-cell lymphoma cells nih.govashpublications.org. As detailed previously, this enhanced cell killing is mediated by the nuclear translocation of AIF through both ROS-dependent Bax relocalization and ROS-independent PARP-1 activation nih.govashpublications.orgresearchgate.net. This suggests a potential application for phytosphingosine as a radiosensitizer in cancer therapy ashpublications.orgnih.gov.

Regulation of Cell Growth and Differentiation

Beyond its role in apoptosis, phytosphingosine is a key regulator of cell growth and differentiation, particularly in the epidermis.

Inhibition of Hyperproliferation in Experimental Models

Phytosphingosine has demonstrated the ability to inhibit excessive cell proliferation. In experimental models of irritant contact dermatitis, where topical application of agents like TPA (12-O-tetradecanoylphorbol-13-acetate) induces epidermal hyperplasia, phytosphingosine treatment has been shown to block this hyperproliferation nih.gov. It effectively prevents epidermal thickening and reduces inflammation, suggesting its potential in managing hyperproliferative skin conditions nih.gov. Studies have also indicated that phytosphingosine can inhibit cell proliferation in human cell lines by causing DNA damage and arresting the cell cycle in the S phase nih.gov.

Promotion of Epidermal Differentiation in Keratinocytes (e.g., Cornified Envelope Formation)

Phytosphingosine plays a crucial role in promoting the normal differentiation process of epidermal keratinocytes nih.govcosmeticsandtoiletries.comnih.gov. This process is essential for the formation and maintenance of the skin's protective barrier. Phytosphingosine stimulates the expression of key differentiation-specific proteins such as involucrin (B1238512), loricrin, and K1 keratin (B1170402) nih.gov.

A critical aspect of terminal differentiation is the formation of the cornified envelope (CE), a highly insoluble protein structure that replaces the plasma membrane in the outermost layer of the skin, the stratum corneum researchgate.net. Phytosphingosine has been shown to increase the formation of these cornified envelopes in cultured human keratinocytes nih.govnih.gov. It also stimulates the expression of genes involved in the production of Natural Moisturizing Factor (NMF), such as filaggrin and caspase-14, which are crucial for skin hydration nih.gov. This promotion of keratinocyte differentiation and CE formation underscores phytosphingosine's fundamental role in epidermal homeostasis and skin barrier function nih.govmdpi.com.

Role of O-cyclic Phytosphingosine-1-phosphate in Embryonic Stem Cell Differentiation to Cardiomyocytes

O-cyclic phytosphingosine-1-phosphate (cP1P), a chemically synthesized bioactive lipid, has been identified as a significant factor in promoting the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes. nih.govnih.govresearchgate.netresearchgate.net This novel function of cP1P presents a promising avenue for generating a substantial number of clinical-grade cardiomyocytes for potential therapeutic applications in cardiac diseases, given the limited proliferative capacity of adult human cardiomyocytes. nih.govresearchgate.netrug.nl

Studies have demonstrated that treatment with cP1P significantly enhances the differentiation potential of hESCs into cardiomyocytes, leading to an increase in the number of beating colonies and a larger contracting area of these cells. nih.govresearchgate.netrug.nl The underlying molecular mechanism of this enhanced differentiation involves the regulation of the SMAD1/5/8 signaling pathway. nih.govnih.gov Specifically, cP1P influences this pathway through the ALK3/BMP receptor cascade, which is a crucial component of cardiogenesis. nih.govnih.govrug.nl

Interestingly, the pro-cardiomyogenic effect of cP1P is mediated, at least in part, independently of the typical sphingosine-1-phosphate (S1P) receptors. Evidence suggests that cP1P can still promote the phosphorylation of SMAD1/5/8 even when S1P receptors are blocked. rug.nl This has led to the investigation of alternative pathways, highlighting the role of the Bone Morphogenetic Protein Receptor (BMPR)-mediated signaling in the activation of the p-SMAD1/5/8 pathway during cardiac differentiation induced by cP1P. rug.nl The ALK3/BMP receptor 1A-mediated signaling, in particular, is known to be important for heart development. rug.nl

The table below summarizes the key findings related to the effects of cP1P on cardiomyocyte differentiation from human embryonic stem cells.

| Feature | Observation | Molecular Mechanism | Reference |

| Differentiation Potential | Significantly enhances the differentiation of hESCs into cardiomyocytes. | Activation of SMAD1/5/8 signaling via the ALK3/BMP receptor cascade. | nih.govnih.gov |

| Beating Colonies | Augments the number of beating cardiomyocyte colonies. | Not explicitly detailed, but a consequence of enhanced differentiation. | nih.govresearchgate.netrug.nl |

| Contracting Area | Increases the contracting area of cardiomyocytes. | Not explicitly detailed, but a consequence of enhanced differentiation. | nih.govresearchgate.netrug.nl |

| Signaling Pathway | Regulates SMAD1/5/8 signaling. | Mediated through the ALK3/BMP receptor cascade. | nih.govrug.nl |

Influence on Autophagy

Blockade of Autophagy via ER Calcium and Sphingolipid Synthesis Linkages

Recent research has uncovered a sophisticated interplay between endoplasmic reticulum (ER) calcium homeostasis, sphingolipid metabolism, and the regulation of autophagy. nih.gov A key player in this regulatory network is phytosphingosine (PHS), a bioactive sphingolipid that has been shown to completely block autophagy under specific cellular conditions. nih.gov

The mechanism initiating this blockade is linked to the ER calcium channel, Csg2. nih.gov Deletion of the gene encoding Csg2 leads to a significant increase in the concentration of calcium within the ER. nih.gov This elevated ER calcium level disrupts the stability of a crucial enzyme in sphingolipid synthesis, Aur1. nih.gov The destabilization of Aur1 results in an accumulation of its substrate, PHS. nih.gov It is this accumulation of PHS that directly and specifically inhibits the autophagic process. nih.gov

Further evidence supporting this pathway comes from experiments where the addition of a calcium chelator or the deletion of PMR1 (another calcium pump) restores the protein levels of Aur1, thereby preventing the accumulation of PHS and the subsequent blockade of autophagy. nih.gov These findings highlight a clear signaling cascade where ER calcium levels directly impact sphingolipid synthesis, leading to the accumulation of an autophagy-inhibiting molecule, phytosphingosine. nih.gov

The following table outlines the key molecular events in the blockade of autophagy by phytosphingosine.

| Cellular Component/Process | Role in Autophagy Blockade | Consequence of Dysregulation | Reference |

| ER Calcium Homeostasis | Maintains normal function of sphingolipid synthesis enzymes. | Increased ER calcium disrupts Aur1 stability. | nih.gov |

| Csg2 (ER Calcium Channel) | Mediates ER calcium efflux into the cytoplasm. | Deletion of CSG2 leads to increased ER calcium. | nih.gov |

| Aur1 (Sphingolipid Synthase) | Catalyzes a key step in complex sphingolipid synthesis. | Destabilization leads to the accumulation of phytosphingosine (PHS). | nih.gov |

| Phytosphingosine (PHS) | Bioactive sphingolipid. | Accumulation specifically and completely blocks autophagy. | nih.gov |

Specificity and Context of Autophagic Modulation in Yeast Models

The modulation of autophagy by phytosphingosine has been extensively studied in the yeast model organism, Saccharomyces cerevisiae. nih.gov These studies have revealed a high degree of specificity and context-dependency in this regulatory mechanism. The blockade of autophagy is not a general consequence of altered sphingolipid metabolism but is specifically caused by the accumulation of PHS. nih.gov

In yeast cells lacking the CSG2 gene, a distinct increase in phytoceramides and phytosphingosine is observed, particularly under starvation conditions. nih.gov The direct addition of PHS to yeast cultures confirms that increased levels of this specific sphingolipid are sufficient to block autophagy. nih.gov Conversely, decreasing PHS levels by deleting the gene for the sphingolipid hydroxylase Sur2 can restore autophagy in csg2-deleted cells. nih.gov

This specificity is crucial, as other sphingolipids may have different or even opposing effects on autophagy. The autophagic process is a highly regulated cellular response, and these findings in yeast models underscore the intricate connections between specific lipid molecules and the core machinery of autophagy. The context of cellular stress, such as nutrient starvation, is also a critical factor, as the accumulation of PHS in csg2-deleted cells and the subsequent autophagy blockade are observed under these conditions. nih.gov

The table below details the genetic and chemical manipulations in yeast models and their specific outcomes on autophagy, demonstrating the central role of phytosphingosine.

| Model System/Condition | Genetic/Chemical Modification | Effect on Phytosphingosine (PHS) Levels | Outcome on Autophagy | Reference |

| Saccharomyces cerevisiae | Deletion of CSG2 gene | Increase | Blocked | nih.gov |

| Saccharomyces cerevisiae | Mutation of sphingolipid synthases Lip1 and Aur1 | Increase | Blocked | nih.gov |

| Saccharomyces cerevisiae | External addition of PHS | Increase | Blocked | nih.gov |

| Saccharomyces cerevisiae (csg2-deleted) | Deletion of sphingolipid hydroxylase Sur2 gene | Decrease | Restored | nih.gov |

Biological Roles and Physiological Functions in Research Models

Anti-inflammatory Actions in In Vitro and Animal Models

Phytosphingosine (B30862) hydrochloride has demonstrated notable anti-inflammatory properties in various preclinical research settings, including cell cultures and animal studies. These investigations have highlighted its potential to modulate key pathways involved in inflammatory responses.

Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-1α, PGE2)

Research has shown that phytosphingosine can effectively inhibit the secretion of Interleukin-1α (IL-1α) in skin explants. In addition to its impact on cytokines, phytosphingosine has been observed to block the generation of Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. Studies using peripheral mononuclear leukocytes have confirmed that phytosphingosine can dramatically block the TPA-induced synthesis of PGE2. Further research has corroborated these findings, showing that phytosphingosine suppresses the production of PGE2 in RAW264.7 cells stimulated with lipopolysaccharides (LPS).

Modulation of Inflammatory Responses in Skin Explants and Hairless Mouse Models

The anti-inflammatory effects of phytosphingosine have been effectively demonstrated in skin explant models, where it has been shown to inhibit the secretion of IL-1α. In animal models, particularly in studies of irritant contact dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in hairless mice, phytosphingosine has shown significant efficacy. Topical application of phytosphingosine was found to block epidermal thickening, edema, and the infiltration of inflammatory cells into the dermis. These findings suggest a potent ability to modulate inflammatory hyperplasia in the skin.

Antimicrobial Activity against Pathogens

Phytosphingosine hydrochloride exhibits a broad spectrum of antimicrobial activity, which has been documented in numerous in vitro studies. This activity extends to various pathogenic microorganisms, including bacteria and fungi.

Spectrum of Activity against Gram-positive/Negative Bacteria, Yeasts, and Molds in In Vitro Studies

In vitro studies have established that phytosphingosine and its hydrochloride salt are active against a range of Gram-positive bacteria, Gram-negative bacteria, and yeasts. The spectrum of activity includes, but is not limited to, Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Candida parapsilosis. However, it has been noted to be ineffective against Pseudomonas aeruginosa and Serratia marcescens.

Spectrum of Antimicrobial Activity

| Microorganism Type | Examples of Susceptible Pathogens | Examples of Resistant Pathogens |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | - |

| Gram-negative Bacteria | Escherichia coli, Salmonella enterica, Fusobacterium nucleatum | Pseudomonas aeruginosa, Serratia marcescens |

| Yeasts | Candida albicans, Candida parapsilosis | - |

Proposed Antimicrobial Mechanisms in Research (e.g., Cell Wall Disruption, Inhibition of Bacterial Protein Kinase, Cytoplasmic Membrane Alteration)

The precise antimicrobial mechanism of phytosphingosine is not fully elucidated, but several possibilities have been proposed based on research findings. One suggested mechanism is the disruption of the microbial cell wall. It is hypothesized that these lipids may penetrate and compromise the integrity of the bacterial cell wall. Another proposed mechanism involves the alteration of the cytoplasmic membrane of the microorganism. It is also possible that phytosphingosine directly penetrates both the cell wall and cytoplasmic membrane, leading to the disruption of the cytoplasm.

While the inhibition of bacterial protein kinases is a known target for some antimicrobial agents, direct evidence specifically linking phytosphingosine hydrochloride to this mechanism is not yet well-established in the reviewed literature.

Determination of Minimum Inhibitory Concentrations (MICs) and Bactericidal Activity in Research

The potency of the antimicrobial activity of phytosphingosine and its hydrochloride salt has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values have been shown to vary depending on the specific microorganism. For a range of Gram-positive bacteria, MICs have been reported to be in the range of 1 µg/ml to 1024 µg/ml. For Gram-negative bacteria, the MIC range is reported as 8 µg/ml to 1024 µg/ml, and for Candida strains, it is between 8 µg/ml and 512 µg/ml.

In addition to inhibiting growth, phytosphingosine has demonstrated bactericidal effects. Kinetic assays have shown that the killing of E. coli and F. nucleatum with phytosphingosine can occur within 0.5 to 2 hours.

Minimum Inhibitory Concentrations (MICs) of Phytosphingosine Hydrochloride

| Microorganism | MIC Range (µg/mL) |

|---|---|

| Gram-positive Bacteria | 1 - 1024 |

| Gram-negative Bacteria | 8 - 1024 |

| Candida strains | 8 - 512 |

Contribution to Skin Barrier Homeostasis in Experimental Systems

Phytosphingosine is a fundamental component in the maintenance of the skin's protective barrier. As a naturally occurring sphingolipid, it plays a critical role in the structural and functional integrity of the stratum corneum, the outermost layer of the epidermis.

Phytosphingosine serves as a crucial precursor for the synthesis of ceramides (B1148491), which are the most abundant lipid class in the stratum corneum, making up about 45-50% of its mass. mdpi.com Ceramides are formed when phytosphingosine is dehydrated and condensed with long-chain fatty acids. nih.gov This process is vital for the formation of the highly organized intercellular lipid matrix that surrounds the corneocytes (the "bricks") in the "brick-and-mortar" structure of the skin barrier. core.ac.uk

The intercellular lipids, composed primarily of ceramides, cholesterol, and free fatty acids, are arranged into specific lamellar structures, including a long periodicity phase (LPP) with a repeat distance of approximately 13 nm. core.ac.uknih.gov This unique organization is considered critical for the skin's barrier function, preventing excessive water loss and protecting against external insults. core.ac.uknih.gov Phytosphingosine-based ceramides, such as Ceramide NP (formed by conjugating a non-hydroxy fatty acid to phytosphingosine), are integral to this matrix. mdpi.com Alterations in the composition and ratio of different ceramide classes, including those derived from phytosphingosine, are linked to impaired skin barrier function. nih.gov

The integrity of the epithelial barrier is maintained not only by the lipid matrix but also by specialized cell-cell adhesion structures known as tight junctions. These complexes, composed of proteins like claudins, occludin, and Zona Occludens (ZO) proteins, regulate the paracellular pathway, controlling the passage of ions and solutes. nih.govfrontiersin.org

While direct research on phytosphingosine hydrochloride's effect on tight junctions is specific, the broader family of sphingolipids is known to be pivotal in modulating barrier function. For instance, sphingosine-1-phosphate (S1P), a related signaling molecule, has been shown to enhance intestinal epithelial barrier function by increasing the expression and proper localization of E-cadherin, a key protein in adherens junctions which works in concert with tight junctions. nih.gov Studies on various compounds have demonstrated that enhancing the expression of tight junction proteins, such as claudin-4, can improve barrier integrity as measured by trans-epithelial electrical resistance (TEER). nih.gov Given the structural and metabolic relationship between sphingolipids, it is an area of ongoing investigation to determine the precise role of phytosphingosine in modulating the expression and organization of these critical tight junction proteins in skin and other epithelial tissues.

Other Investigated Biological Activities in Preclinical Research

Beyond its structural role in the skin barrier, phytosphingosine has been shown to possess other distinct biological activities in various preclinical and experimental models.

Phytosphingosine has been identified as an effective inhibitor of melanogenesis in cultured melan-a cells and in reconstructed human skin models. researchgate.net Its primary mechanism of action involves the modulation of the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanin (B1238610) production. researchgate.netmdpi.com

Research has shown that phytosphingosine suppresses the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2, by downregulating MITF. researchgate.net This downregulation is achieved through multiple actions on the MITF signaling pathway. Phytosphingosine can suppress the gene expression of MITF by downregulating its critical transcription factors, such as Paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10). researchgate.net Furthermore, it can induce the activation of extracellular signal-regulated kinase (ERK), which leads to the phosphorylation and subsequent degradation of the MITF protein. researchgate.net This dual-action modulation of MITF signaling highlights phytosphingosine's potential as a regulator of skin pigmentation. researchgate.net

| Signaling Molecule | Effect of Phytosphingosine Treatment | Mechanism of Action |

| MITF | Downregulation | Suppression of gene expression and induction of protein degradation. researchgate.net |

| Tyrosinase | Suppression | Downstream effect of MITF reduction. researchgate.net |

| TRP-1 | Suppression | Downstream effect of MITF reduction. researchgate.net |

| TRP-2 | Suppression | Downstream effect of MITF reduction. researchgate.net |

| ERK | Activation | Leads to phosphorylation and degradation of MITF protein. researchgate.net |

In non-human experimental models, dietary supplementation with phytosphingosine has shown potential effects on lipid metabolism and insulin (B600854) sensitivity. Studies in rodents have indicated that the addition of phytosphingosine to the diet can decrease serum cholesterol and free fatty acid levels. nih.gov This research also suggests an improvement in insulin sensitivity in these animal models. nih.gov While the precise mechanisms are still under investigation, these findings point to a potential systemic role for phytosphingosine in regulating key metabolic pathways. Insulin sensitivity is known to be inversely associated with cholesterol synthesis, suggesting a complex interplay between glucose and lipid homeostasis that phytosphingosine may influence. nih.gov

In the field of plant pathology, phytosphingosine has been identified as a signaling molecule involved in plant defense mechanisms. nih.govbiorxiv.org Exogenous application of phytosphingosine can induce systemic acquired resistance (SAR), a state of enhanced defensive capacity throughout the plant against a broad spectrum of pathogens. nih.govbayer.comppjonline.org

When applied to tobacco plants, phytosphingosine treatment leads to a rapid generation of reactive oxygen species (ROS) and ethylene. nih.govbiorxiv.org This is followed by the induction of sphingosine (B13886) kinase (SphK), an enzyme that metabolizes phytosphingosine into phytosphingosine-1-phosphate (PHS-1-P). nih.govbiorxiv.org This signaling cascade enhances the transcription of ROS-detoxifying enzymes and pathogenesis-related (PR) proteins, which are crucial for inhibiting pathogen growth. nih.gov The PHS-induced resistance appears particularly effective during the necrotic stage of infection by certain pathogens, suggesting that the selective channeling of sphingolipids into their phosphorylated forms has a pro-survival effect on plant immunity. nih.govbiorxiv.org

| Stage | Event in Plant Systemic Acquired Resistance | Key Molecules Involved |

| Initial Trigger | Exogenous phytosphingosine application. | Phytosphingosine (PHS) |

| Early Response | Rapid generation of reactive oxygen species and ethylene. nih.govbiorxiv.org | ROS, Ethylene |

| Signal Transduction | Induction of Sphingosine Kinase and conversion of PHS to PHS-1-P. nih.govbiorxiv.org | Sphingosine Kinase (SphK), Phytosphingosine-1-phosphate (PHS-1-P) |

| Late Response | Increased transcription of defense-related genes. nih.gov | ROS-detoxifying enzymes, Pathogenesis-related (PR) proteins |

| Outcome | Alleviation of pathogen-induced cell damage and reduced pathogen growth. nih.govbiorxiv.org | N/A |

Research Methodologies and Experimental Approaches

In Vitro Cell Culture Models

In vitro models are fundamental in dissecting the specific effects of phytosphingosine (B30862) hydrochloride at the cellular level. These systems offer controlled environments to study its influence on various cell types, including skin cells, cancer cells, and microorganisms.

Human keratinocyte cell lines are instrumental in dermatological research to understand how substances affect the primary cells of the epidermis. The immortalized human keratinocyte cell line, HaCaT, and normal human epidermal keratinocytes (NHEKs) have been pivotal in demonstrating the role of phytosphingosine (PS) in skin barrier homeostasis.

In studies utilizing HaCaT cells, it has been shown that PS can activate the transcriptional activity of peroxisome proliferator-activated receptors (PPARs). Specifically, real-time PCR analyses have revealed a dose- and time-dependent increase in the mRNA level of PPARγ following treatment with PS. This is significant as PPARs are crucial in regulating epidermal cell growth, terminal differentiation, and inflammatory responses.

Experiments with NHEKs have further elucidated the effects of PS on epidermal differentiation. Treatment with PS has been observed to increase the production of the cornified envelope, a key component of the skin barrier, by approximately 1.8-fold compared to controls. Furthermore, the expression of epidermal differentiation marker proteins such as involucrin (B1238512), loricrin, and keratin (B1170402) 1 is also elevated in PS-treated NHEKs. Concurrently, PS has been shown to inhibit DNA synthesis in these cells, indicating an anti-proliferative effect.

| Cell Line | Experimental Observation | Key Finding | Reference |

|---|---|---|---|

| HaCaT | Reporter gene analyses and Real-time PCR | PS activates the transcriptional activity of PPARs and increases PPARγ mRNA levels. | |

| NHEK | Cornified envelope production assay | PS increases cornified envelope production by ~1.8-fold. | |

| NHEK | ELISA or Western blotting | PS increases the expression of involucrin, loricrin, and keratin 1. | |

| NHEK | [3H]thymidine incorporation assay | PS inhibits DNA synthesis to 20% compared with controls. |

The cytotoxic and apoptotic effects of phytosphingosine and its derivatives have been investigated using various cancer cell lines. In human T-cell lymphoma (Jurkat) and human non-small cell lung cancer (NCI-H460) cells, PS has been reported to induce apoptosis. This process involves the strong induction of caspase-8 activity and caspase-independent Bax translocation to the mitochondria. Furthermore, research has demonstrated that PS can suppress the ERK1/2 survival pathway while activating p38 MAPK, which in turn triggers the release of cytochrome c, a key event in the apoptotic cascade.

A derivative of phytosphingosine, N-acetylphytosphingosine (NAPS), has been specifically studied for its effects on the NCI-H460 human lung carcinoma cell line. These studies have shown that NAPS can enhance the radiosensitivity of these cancer cells. The combination of NAPS with radiation leads to a significant increase in clonogenic cell death and caspase-dependent apoptosis. This combined treatment also results in increased Bax expression and Bid cleavage, both of which are pro-apoptotic events.

| Cell Line | Compound | Experimental Finding | Reference |

|---|---|---|---|

| Jurkat T cells, NCI-H460 | Phytosphingosine (PS) | Induces apoptosis via caspase-8 activation and Bax translocation. Inhibits ERK1/2 activity. | |

| NCI-H460 | N-acetylphytosphingosine (NAPS) | Enhances radiosensitivity, increases clonogenic cell death and apoptosis when combined with radiation. |

The antimicrobial properties of phytosphingosine (PS) and its hydrochloride salt, phytosphingosine hydrochloride (PSHCl), have been evaluated against a variety of microorganisms using culture-based methods. These studies are crucial for understanding the potential of these compounds as antimicrobial agents. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter determined in these assays.

Both PS and PSHCl have demonstrated broad-spectrum antimicrobial activity. They are effective against several Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. Their activity also extends to some Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, although they have been found to be ineffective against Pseudomonas aeruginosa at the concentrations tested. In addition to bacteria, PS and PSHCl exhibit inhibitory effects against yeasts, including Candida albicans and Candida parapsilosis. Generally, PSHCl has been observed to produce wider inhibition zones in disk diffusion assays compared to PS, suggesting potentially greater potency.

| Microorganism Type | Effective Against | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive bacteria | S. aureus, E. faecalis, B. subtilis | 1 - 1024 | |

| Gram-negative bacteria | E. coli, S. enterica | 8 - 1024 | |

| Yeasts | C. albicans, C. parapsilosis | 8 - 512 |

Three-dimensional (3-D) artificial skin models, such as the Reconstructed Human Epidermis (RHE) model SkinEthic™, represent a significant advancement in dermatological research. These models are constructed from normal human keratinocytes cultured in a way that forms a multilayered, differentiated epidermis that is histologically similar to in vivo human epidermis. They provide a more physiologically relevant system for studying the effects of topically applied compounds compared to traditional 2-D cell cultures.

While specific studies focusing solely on the effects of phytosphingosine hydrochloride on models like SkinEthic™ are not extensively detailed in the provided search results, the capabilities of these models make them highly suitable for such investigations. RHE models are widely used for assessing skin irritation, corrosion, permeability, and the efficacy of various compounds. For instance, a study on a phytosphingosine-based 1-O-acylceramide (CerENP) utilized an RHE skin model to confirm the compound's stabilizing effect on the lipid multilamellar matrix of the stratum corneum, highlighting the utility of these models in studying the role of phytosphingosine derivatives in skin barrier function. Given that phytosphingosine is known to influence keratinocyte differentiation and skin barrier properties, 3-D skin models offer a valuable platform for further elucidating the mechanisms of action of phytosphingosine hydrochloride in a human-like skin environment.

Animal Models

Animal models are employed to investigate the physiological and pathological effects of compounds in a whole-organism context, providing data that is often a prerequisite for human clinical trials.

Hairless mouse models are frequently used in dermatological research to study skin conditions characterized by hyperproliferation and inflammation, such as psoriasis and atopic dermatitis. A common method to induce these conditions is the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), which causes epidermal hyperplasia, edema, and an influx of inflammatory cells.

In this murine model of irritant contact dermatitis, the anti-proliferative and anti-inflammatory effects of phytosphingosine (PS) have been assessed. Topical application of PS has been shown to effectively block the TPA-induced epidermal thickening and edema. Furthermore, PS treatment reduces the infiltration of inflammatory cells into the dermis of the TPA-treated hairless mouse skin. These findings from in vivo animal models corroborate the anti-inflammatory and anti-proliferative effects of phytosphingosine observed in in vitro studies.

Biochemical and Molecular Biology Techniques

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the context of phytosphingosine research, it has been instrumental in quantifying apoptosis by analyzing the cellular DNA content. Treatment of cancer cell lines with phytosphingosine has been shown to induce a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA scispace.comnih.govaacrjournals.org.

In one study, treatment of Jurkat T-cell lymphoma cells with phytosphingosine led to a dose- and time-dependent increase in the sub-G1 population scispace.comaacrjournals.org. After a 6-hour treatment with 8 µM phytosphingosine, the sub-G1 cell population increased from 2.4% to 17.9% nih.gov. In another investigation, phytosphingosine treatment resulted in approximately 75% of the total Jurkat cells accumulating in the sub-G1 phase after 6 hours scispace.comaacrjournals.org. This demonstrates a potent pro-apoptotic effect of the compound.

| Cell Line | Treatment | Duration (hours) | Sub-G1 Population (%) | Fold Increase |

|---|---|---|---|---|

| Jurkat (neo) | Control | 6 | 2.4 | - |

| Jurkat (neo) | 8 µM Phytosphingosine | 6 | 17.9 | 7.5 |

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. DNA fragmentation assays are used to visualize this process. Following treatment with phytosphingosine, various cancer cell lines have exhibited significant DNA fragmentation, which is observable as a characteristic "ladder" pattern on an agarose (B213101) gel scispace.comaacrjournals.orgnih.gov. This laddering effect is a result of the cleavage of DNA between nucleosomes by endonucleases activated during the apoptotic cascade. The presence of this DNA ladder provides qualitative confirmation of phytosphingosine's ability to induce apoptosis scispace.comaacrjournals.org. For instance, treatment of Jurkat cells with 8 µM phytosphingosine for 6 to 9 hours resulted in the clear formation of a DNA ladder nih.gov.

Western blot analysis is a widely used technique to detect specific proteins in a sample. In the study of phytosphingosine's mechanism of action, Western blotting has been crucial in elucidating its effects on key proteins involved in apoptosis and cell signaling.

Research has shown that phytosphingosine treatment leads to the activation of several caspases, which are key executioners of apoptosis. Specifically, activation of caspase-3, caspase-8, and caspase-9 has been observed in cells undergoing phytosphingosine-induced apoptosis nih.govnih.gov. This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 nih.govaacrjournals.org.

Furthermore, phytosphingosine has been shown to influence the localization of pro-apoptotic proteins. For example, it can induce the translocation of Bax from the cytosol to the mitochondria, a critical step in the intrinsic apoptotic pathway scispace.comnih.gov. Western blot analysis has also revealed that phytosphingosine can decrease the levels of phosphorylated Akt and p70S6k, suggesting an impact on cell survival pathways nih.gov. While the direct translocation of Apoptosis-Inducing Factor (AIF) has not been extensively detailed in the provided context, the observed release of cytochrome c from the mitochondria suggests a broader impact on mitochondrial integrity during phytosphingosine-induced apoptosis nih.govnih.govresearchgate.net.

| Protein | Effect of Phytosphingosine Treatment | Cellular Process |

|---|---|---|

| Caspase-3 | Activation | Apoptosis Execution |

| Caspase-8 | Activation | Apoptosis Initiation |

| Caspase-9 | Activation | Apoptosis Initiation |

| PARP | Cleavage | Apoptosis Marker |

| Bax | Mitochondrial Translocation | Mitochondrial Apoptotic Pathway |

| Phosphorylated Akt | Decrease | Cell Survival Signaling |

| Phosphorylated p70S6k | Decrease | Cell Growth and Proliferation |

Reporter gene assays are used to study the regulation of gene expression. These assays have been employed to investigate the effect of phytosphingosine on the transcriptional activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in various cellular processes, including differentiation and inflammation.

In studies using the immortalized human keratinocyte cell line, HaCaT, it was demonstrated that phytosphingosine can activate the transcriptional activity of PPARs. This was shown using a reporter gene construct containing PPAR response elements (PPREs) linked to a luciferase reporter gene (PPRE-tk-Luc) nih.gov. The observed increase in luciferase activity upon phytosphingosine treatment indicates that it can function as a ligand for PPARs, thereby modulating the expression of their target genes nih.gov.

Real-time quantitative reverse transcription PCR (qRT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) molecules. This method has been utilized to confirm the findings from reporter gene assays and to further understand the impact of phytosphingosine on gene expression.

Consistent with the results from reporter gene assays, qRT-PCR analyses have shown that treatment of HaCaT cells with phytosphingosine leads to a dose- and time-dependent increase in the mRNA levels of PPARγ nih.gov. This upregulation of PPARγ gene expression provides further evidence for the role of phytosphingosine in modulating cellular processes through the PPAR signaling pathway.

Measurement of Cytokine and Inflammatory Mediator Production (e.g., IL-1α, PGE2)

The anti-inflammatory properties of phytosphingosine are evaluated by measuring its effect on the production of key cytokines and inflammatory mediators. In studies involving RAW264.7 cells stimulated with Lipopolysaccharides (LPS), phytosphingosine has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by inhibiting the gene expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), which are upregulated by LPS. nih.gov

Further investigations using cytokine arrays have identified several cytokines that are regulated by phytosphingosine in response to LPS-induced inflammation. The production of pro-inflammatory cytokines such as IL-6, IL-10, IL-27 p28/IL-30, IP-10, I-TAC, MCP-5, and TIMP-1, which are typically increased by LPS, were found to be decreased by phytosphingosine treatment. nih.gov In experiments with HaCaT keratinocyte cells stimulated with TNF-α/IFN-γ, phytosphingosine demonstrated its anti-skin inflammatory efficacy by reducing the production of TARC, IL-6, and IL-8. nih.gov

One specific inflammatory mediator, PGE2, is known to modulate the production of proinflammatory cytokines and sustain inflammatory responses. In a study using mononuclear leukocytes, the phorbol (B1677699) ester TPA (12-O-tetradecanoylphorbol-13-acetate) was used to induce a significant increase in PGE2 production. The introduction of phytosphingosine at a concentration of 5 μM resulted in a 38% inhibition of this TPA-induced PGE2 production, highlighting its potential to mitigate inflammatory processes. nih.gov

Enzyme Activity Assays (e.g., Protein Kinase C, Ceramidase, Sphingosine (B13886) Kinase)

The biological activity of phytosphingosine and related compounds is often investigated through various enzyme activity assays. These assays help to elucidate the mechanisms by which these lipids exert their effects on cellular processes.

Protein Kinase C (PKC): Sphingosine, a structurally related sphingolipid, is a known inhibitor of Protein Kinase C (PKC). nih.gov Assays to determine PKC inhibition are performed in vitro using purified PKC. nih.gov Both vesicle and mixed micellar assays can be employed to test the inhibitory effects of compounds like sphingosine. nih.gov Non-radioactive ELISA-based assay kits are also available, which utilize a specific substrate peptide for PKC. The extent of phosphorylation of this substrate is then detected using a polyclonal antibody that recognizes the phosphorylated form, providing a measure of PKC activity. abcam.com Another method involves fluorescence polarization (FP), where a fluorescently labeled phosphopeptide competes with the product of the kinase reaction for binding to an anti-phosphoserine antibody. thermofisher.com The change in fluorescence polarization is directly related to the kinase activity. thermofisher.com

Ceramidase: Ceramidase activity is determined by measuring the release of a sphingoid base (like sphingosine or phytosphingosine) from the hydrolysis of various ceramides (B1148491). nih.gov Assays can be tailored to measure different types of ceramidases (acid, neutral, or alkaline) by adjusting the pH of the reaction buffer (e.g., pH 4.5-5.0 for acid ceramidase, 7.0 for neutral, and 9.0-9.4 for alkaline). nih.gov The substrate, for instance, D-e-C18:1-ceramide, is incubated with the enzyme source (cell lysates or membranes), and the product is quantified. nih.gov Fluorogenic substrates, such as Rbm14-12, have also been developed for a more rapid and high-throughput determination of acid ceramidase activity in 96-well plates. researchgate.net

Sphingosine Kinase (SphK): Sphingosine kinase catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). echelon-inc.com Assays for SphK activity often measure the consumption of ATP, a co-substrate in the reaction. A common method is a luminescent assay where the amount of ATP remaining after the kinase reaction is detected. The luminescent signal is inversely proportional to the SphK activity. echelon-inc.com Another approach uses radiolabeled ATP, such as [γ-³³P]ATP. The radioactive S1P product is then detected and quantified, often by taking advantage of its limited solubility, which allows it to adhere to the wells of a microplate for scintillation counting. nih.gov Fluorescence-based assays using NBD-labeled sphingosine as a substrate are also utilized, monitoring changes in fluorescence as the substrate is converted to NBD-S1P. nih.gov

Microbiological Assays

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of phytosphingosine hydrochloride is quantified using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). dergipark.org.trresearchgate.net This technique involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. youtube.comscielo.br Each well is then inoculated with a standardized suspension of the target microorganism. youtube.com

Following an incubation period, typically around 18 hours at 37°C, the plates are examined for microbial growth. youtube.com Growth is often assessed by measuring the turbidity (optical density) with a plate reader. youtube.com The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. youtube.com

Studies have shown that phytosphingosine and its hydrochloride salt exhibit variable antimicrobial activities against a range of microorganisms. The MIC values for phytosphingosine hydrochloride have been determined against various bacteria and yeasts. dergipark.org.trresearchgate.net

| Microorganism | Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive bacteria | Bacteria | 1 - 1024 | dergipark.org.trresearchgate.net |

| Gram-negative bacteria | Bacteria | 8 - 1024 | dergipark.org.trresearchgate.net |

| Candida strains | Yeast | 8 - 512 | dergipark.org.trresearchgate.net |

Disc Diffusion Method for Inhibition Zone Measurement

The disc diffusion method is another standard procedure used to assess the antimicrobial activity of phytosphingosine hydrochloride. dergipark.org.trresearchgate.net This method provides a qualitative or semi-quantitative measure of susceptibility. The assay involves uniformly inoculating the surface of an agar (B569324) plate with a standardized suspension of the test microorganism. nih.gov

Sterile paper discs, approximately 6 mm in diameter, are impregnated with a specific concentration of the test compound, in this case, phytosphingosine hydrochloride. nih.govdovepress.com These discs are then placed onto the surface of the inoculated agar plate. nih.gov After an incubation period, the antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible, a clear circular area of no growth, known as the inhibition zone, will appear around the disc. nih.gov The diameter of this zone is measured in millimeters and correlates with the susceptibility of the microorganism to the compound. nih.govnih.gov

In a comparative study, the disc diffusion test demonstrated that phytosphingosine hydrochloride (PSHCl) generated wider inhibition zones against various microorganisms compared to non-salt phytosphingosine (PS). dergipark.org.tr

| Microorganism | Inhibition Zone Diameter (mm) for PSHCl (Mean ± SD) |

|---|---|

| S. aureus | 14.3 ± 0.6 |

| E. coli | 11.3 ± 0.6 |

| S. enterica | 10.7 ± 0.6 |

| B. subtilis | 14.7 ± 0.6 |

| C. albicans | 11.3 ± 0.6 |

| C. parapsilosis | 11.7 ± 0.6 |

Advanced Spectroscopic and Chromatographic Methods for Research

Mass Spectrometry (MS)-Based Lipid Analysis (e.g., Ceramide Profiling)

Mass spectrometry (MS), often coupled with chromatographic techniques like gas-liquid chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the structural characterization and profiling of lipids, including phytosphingosine-containing ceramides. mdpi.comnih.gov These methods are crucial for identifying and quantifying the diverse range of ceramide species in biological samples. mdpi.commdpi.com

In LC-High Resolution Mass Spectrometry (LC-HRMS), ceramides are separated chromatographically before being ionized and analyzed. The high resolution of the mass spectrometer allows for precise mass measurements, aiding in the identification of different ceramide species based on their molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. For example, the fragmentation pattern of a phytosphingosine-based ceramide can reveal the structure of both the fatty acid chain and the phytosphingosine backbone. mdpi.comnih.gov

GC-MS has also been used for the analysis of synthetic ceramides containing phytosphingosine. nih.gov In this method, the ceramides are first derivatized, for example, by converting them to trimethylsilyl (B98337) ethers, to increase their volatility for gas chromatography. The subsequent mass spectra provide characteristic fragment ions that can confirm the phytosphingosine nature of the ceramide. nih.gov

These advanced analytical techniques enable detailed ceramide profiling in various tissues, such as the stratum corneum of the skin. mdpi.com For instance, LC-HRMS has been used to identify and profile nine different species of phytosphingosine-based 1-O-acylceramide (CerENP) in the human stratum corneum. mdpi.com This level of detailed analysis is essential for understanding the specific roles of different ceramide subclasses in biological functions, such as maintaining the skin barrier. mdpi.com

Use of Fluorescent Derivatives (e.g., C12-NBD Phytosphingosine) in Enzyme Activity Assays

Fluorescently labeled analogs of phytosphingosine are valuable tools for investigating the activity of enzymes involved in sphingolipid metabolism. These derivatives allow for sensitive and continuous monitoring of enzyme kinetics, providing an alternative to traditional radioactive assays. One such derivative, N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-phytosphingosine, also known as C12-NBD phytosphingosine or D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC), has been instrumental in characterizing the substrate specificity and catalytic mechanism of certain enzymes.

Detailed Research Findings:

Research has demonstrated that D-ribo-C12-NBD-phytoceramide is a specific substrate for human alkaline ceramidase 3 (ACER3). Alkaline ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. Understanding the substrate preferences of different ceramidase isozymes is crucial for elucidating their specific biological roles.

In one study, the enzymatic activity of recombinant human ACER3, expressed in yeast cells lacking endogenous ceramidase activity, was assayed using D-ribo-C12-NBD-phytoceramide as the substrate. The hydrolysis of this fluorescent substrate results in the release of a fluorescent product, NBD-C12-fatty acid, which can be detected and quantified using methods like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

The kinetics of this enzymatic reaction were found to follow the Michaelis-Menten model. For the wild-type ACER3 enzyme, the Michaelis constant (KM) for NBD-C12-PHC was determined to be 15.48 ± 1.248 µM, and the maximum reaction velocity (VMAX) was 46.94 ± 0.8976 pmol/min/mg.

Further investigation into the catalytic mechanism of ACER3 involved site-directed mutagenesis. When a key serine residue at position 77 was replaced with alanine (B10760859) (S77A), the mutant enzyme exhibited significantly reduced, though still measurable, ceramidase activity. The S77A mutant showed a slight increase in KM to 38 µM and a dramatically reduced VMAX of 0.061 pmol/min/mg, which is approximately 0.17% of the activity of the wild-type enzyme. These findings underscore the importance of the Ser77 residue in the catalytic function of ACER3 and demonstrate the utility of fluorescent derivatives like C12-NBD phytosphingosine in probing enzyme structure-function relationships.

The specificity of D-ribo-C12-NBD-phytoceramide for ACER3 is a significant finding, as it allows for the differentiation of ACER3 activity from that of other alkaline ceramidases, such as ACER1 and ACER2. This specificity is crucial for developing targeted assays to study the role of ACER3 in various physiological and pathological processes.

Below is a data table summarizing the kinetic parameters of human ACER3 and its S77A mutant with D-ribo-C12-NBD-phytoceramide as the substrate.

| Enzyme | Substrate | KM (µM) | VMAX (pmol/min/mg) | Relative Activity (%) |

|---|---|---|---|---|

| Wild-Type ACER3 | D-ribo-C12-NBD-phytoceramide | 15.48 ± 1.248 | 46.94 ± 0.8976 | 100 |

| ACER3 S77A Mutant | D-ribo-C12-NBD-phytoceramide | 38 | 0.061 | ~0.17 |

Biotechnological Production and Engineering for Research Applications

Yeast-Based Production Systems (e.g., Wickerhamomyces ciferrii, Saccharomyces cerevisiae)

Yeast systems are highly effective platforms for the biotechnological production of sphingolipids, including phytosphingosine (B30862). Saccharomyces cerevisiae, a well-understood model organism, and the non-conventional yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii) are prominently used due to their inherent sphingolipid metabolic pathways. dergipark.org.trgoogle.com